

Application Note: Piperazin-2-one Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 4-(2-Amino-4-methylphenyl)piperazin-2-one

CAS No.: 1097785-67-5

Cat. No.: B1386267

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Design, Synthesis, and Biological Profiling[1][2]

Executive Summary

The piperazin-2-one (ketopiperazine) scaffold represents a distinct structural evolution from the ubiquitous piperazine moiety found in approved kinase inhibitors like Imatinib or Palbociclib.[1] While piperazine serves primarily as a solubilizing linker, the introduction of the C2-carbonyl group in piperazin-2-one confers unique electronic and conformational properties. This modification reduces the basicity of the N1 nitrogen, introduces a hydrogen bond acceptor (C=O), and constrains the ring pucker.

This guide details the application of piperazin-2-one derivatives in kinase drug discovery, focusing on rational design principles, synthetic accessibility, and rigorous validation protocols using TR-FRET and cellular target engagement assays.[1]

Chemical Rationale: The "Privileged" Lactam Scaffold

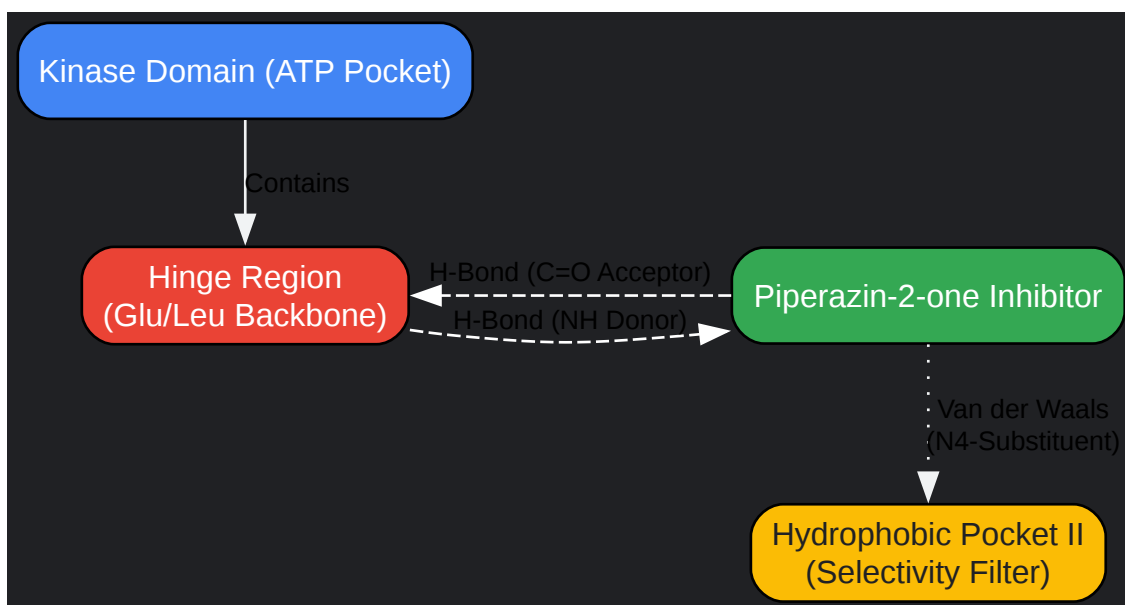
Structural Advantages over Piperazine

In kinase inhibitor design, the transition from piperazine to piperazin-2-one offers three critical advantages:

- **Hinge Region Mimicry:** The lactam functionality (amide $-NH-C=O$) mimics the peptide backbone, allowing the scaffold to interact directly with the kinase hinge region via bidentate hydrogen bonding (Donor-Acceptor motif).[1]
- **Metabolic Stability:** The oxidation of the carbon adjacent to the nitrogen reduces the liability of N-dealkylation and N-oxidation often seen with basic piperazines.[1]
- **Vector Orientation:** The planarity introduced by the amide bond alters the vector of substituents at the N4 position, allowing access to different hydrophobic pockets (e.g., the solvent-exposed front pocket or the gatekeeper region).[1]

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a piperazin-2-one derivative within the ATP-binding pocket of a generic kinase (e.g., JAK2 or PLK1).[1]



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Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the piperazin-2-one lactam motif and the kinase hinge region.[1]

Synthetic Accessibility

A major advantage of this scaffold is the modular synthetic access. A robust route involves the alkylation of diamines or the cyclization of amino acid derivatives.

Key Synthetic Pathway (N1-Alkylation/Cyclization):

- Starting Material: N-substituted ethylenediamine or amino acid esters.[1][3]
- Cyclization: Reaction with chloroacetyl chloride or glyoxal derivatives.[1]
- Diversification: The N4 position remains nucleophilic (if unprotected), allowing for late-stage diversification via
 - or Buchwald-Hartwig coupling to heteroaryl cores (e.g., pyrimidines, quinolines).[1]

Protocol 1: Biochemical Potency (TR-FRET)

Objective: Determine the

of piperazin-2-one derivatives against a target kinase (e.g., PI3K

or CDK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodological Insight: We utilize a tracer-based displacement assay (e.g., LanthaScreen™).

[1] Unlike coupled enzyme assays, this method is less susceptible to fluorescent interference from the inhibitors themselves—a common issue with extended aromatic systems.

Reagents & Equipment[1]

- Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
- Tracer: Eu-labeled anti-GST antibody (donor) + AlexaFluor-labeled Kinase Tracer (acceptor).
[1]

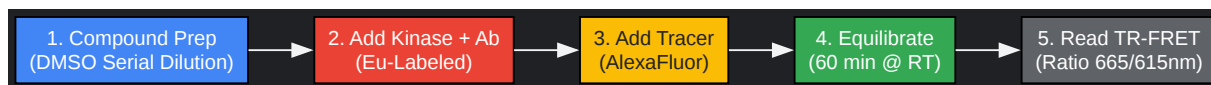
- Plate: 384-well low-volume white microplate.[1]
- Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

Step-by-Step Workflow

- Compound Preparation:
 - Prepare 100x compound stocks in 100% DMSO (10-point dose response, 3-fold serial dilution).
 - Dilute to 4x working concentration in Kinase Buffer (Final DMSO = 1%).
- Enzyme/Antibody Mix:
 - Dilute Kinase and Eu-Antibody in Kinase Buffer.[1]
 - Note: The concentration of kinase should be near its
for the tracer to ensure assay sensitivity (typically 5 nM).[1]
- Tracer Mix:
 - Dilute the AlexaFluor Tracer to 4x concentration.
- Assay Assembly:
 - Add 5
L Compound (4x).
 - Add 5
L Kinase/Antibody Mix (2x).
 - Add 5
L Tracer (4x).
 - Total Volume = 20

L.

- Incubation:
 - Incubate at Room Temperature for 60 minutes (protected from light).
- Data Acquisition:
 - Excitation: 340 nm.
 - Emission 1 (Donor): 615 nm.
 - Emission 2 (Acceptor): 665 nm.
 - Calculate TR-FRET Ratio:



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Figure 2: Workflow for the TR-FRET kinase binding displacement assay.

Protocol 2: Cellular Target Engagement

Objective: Validate that the biochemical potency translates to intracellular kinase inhibition using Western Blotting. Context: Many piperazin-2-one derivatives show high biochemical potency but suffer from poor permeability due to the polar lactam. This assay is the "Go/No-Go" gate.

Experimental Setup

- Cell Line: A549 or cell line relevant to target (e.g., MV-4-11 for FLT3/JAK).
- Stimulation: Growth factors required to activate the pathway (e.g., IL-6 for JAK/STAT).[1]

Protocol

- Seeding: Seed

cells/well in 6-well plates. Incubate overnight.

- Starvation: Replace media with serum-free media for 4–16 hours (crucial to reduce basal phosphorylation).

- Treatment:

- Add inhibitor (at

and

) for 1 hour.

- Include DMSO control.[1]

- Stimulation: Add ligand (e.g., 10 ng/mL IL-6) for 15 minutes.

- Lysis:

- Wash with ice-cold PBS.

- Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na₃VO₄, NaF).

- Detection:

- Perform SDS-PAGE.

- Blot for Phospho-protein (Target) and Total-protein (Loading Control).[1]

- Success Criteria: Dose-dependent reduction in Phospho-signal without reduction in Total-signal.[1]

Case Study: SAR Optimization

The following table summarizes a hypothetical Structure-Activity Relationship (SAR) study based on literature trends for CDK2/PI3K inhibitors containing the piperazin-2-one scaffold [1]

[2].

Core Structure: 4-(Heteroaryl)-1-phenylpiperazin-2-one[1]

Cmpd ID	N1-Substituent (R1)	N4-Heteroaryl (R2)	Kinase IC50 (nM)	Cell IC50 (nM)	Notes
PZ-01	H	Pyrimidin-4-yl	450	>10,000	Good hinge binder, poor permeability. [1]
PZ-02	Methyl	Pyrimidin-4-yl	120	2,500	Methylation improves lipophilicity.[1]
PZ-03	3-Cl-Phenyl	Thieno[3,2-d]pyrimidine	15	45	Optimized hydrophobic fit (PI3K selective) [2]. [1]
PZ-04	4-Piperidinyl	Benzofuran	40	150	Solubilizing tail improves cell uptake [1].[1]

Analysis: Compound PZ-03 demonstrates the power of the scaffold.[1] The 3-Cl-phenyl group at N1 fills the hydrophobic pocket adjacent to the hinge, while the piperazin-2-one ring provides the rigid geometry required to orient the thieno-pyrimidine core correctly.

References

- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[[Link](#)]

- Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3K δ inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[[Link](#)]
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- Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Source: Advanced Pharmaceutical Bulletin (PubMed Central) URL:[[Link](#)]

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- 2. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3K δ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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